5-Allyl-2-cyclopropylpyrimidine-4,6-diol
Description
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Properties
IUPAC Name |
2-cyclopropyl-4-hydroxy-5-prop-2-enyl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-2-3-7-9(13)11-8(6-4-5-6)12-10(7)14/h2,6H,1,3-5H2,(H2,11,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTOIYCPSBBDXHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=C(N=C(NC1=O)C2CC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901176665 | |
| Record name | 4(3H)-Pyrimidinone, 2-cyclopropyl-6-hydroxy-5-(2-propen-1-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901176665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1311275-28-1 | |
| Record name | 4(3H)-Pyrimidinone, 2-cyclopropyl-6-hydroxy-5-(2-propen-1-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1311275-28-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4(3H)-Pyrimidinone, 2-cyclopropyl-6-hydroxy-5-(2-propen-1-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901176665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
5-Allyl-2-cyclopropylpyrimidine-4,6-diol is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound features an allyl group at the 5-position and a cyclopropyl group at the 2-position of the pyrimidine ring, along with hydroxyl groups at the 4 and 6 positions. The unique structural characteristics of this compound suggest a range of interactions with biological targets, which are crucial for its pharmacological profile.
The molecular formula of this compound is . The presence of both hydrophilic (hydroxyl) and hydrophobic (allyl and cyclopropyl) functionalities influences its solubility and interaction with biological systems. The compound's structure can be summarized as follows:
| Feature | Description |
|---|---|
| Molecular Formula | |
| Functional Groups | Hydroxyl (-OH), Allyl (-CH=CH_{2}), Cyclopropyl |
| Key Positions | 5 (Allyl), 2 (Cyclopropyl), 4 & 6 (Hydroxyl) |
The biological activity of this compound is primarily attributed to its potential as an inhibitor of various enzymes, particularly phosphodiesterases (PDEs). PDE inhibitors have been shown to modulate intracellular signaling pathways by increasing levels of cyclic nucleotides, which play critical roles in cellular functions such as proliferation, apoptosis, and neurotransmission.
Case Studies and Research Findings
- Phosphodiesterase Inhibition : Research indicates that compounds similar to this compound exhibit significant inhibition of PDE enzymes. Inhibitors like these have been linked to therapeutic effects in conditions such as depression and anxiety disorders by enhancing cAMP and cGMP levels in neurons .
- Antimicrobial Activity : A study highlighted that pyrimidine derivatives, including those with structural similarities to the compound , demonstrated antimicrobial properties. This suggests a potential application in treating infections caused by resistant strains .
- Neuroprotective Effects : Preliminary findings suggest that compounds with similar structures may exert neuroprotective effects in models of Alzheimer’s disease by modulating neuroinflammation and promoting neuronal survival .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other pyrimidine derivatives to elucidate its unique properties:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Fluoro-2-amino-4,6-dihydroxypyrimidine | Fluorinated at position 5 | Potent inhibition of nitric oxide production |
| 5-Methyl-2-amino-4,6-dihydroxypyrimidine | Methyl group at position 5 | Antimicrobial activity |
| This compound | Cyclopropyl group at position 2 | Potential applications in biopharma |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
